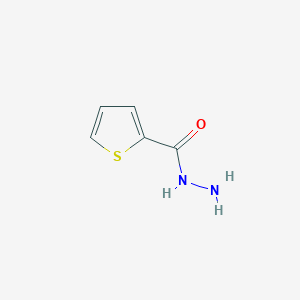

Thiophene-2-carbohydrazide

Beschreibung

Significance as a Core Pharmacophore and Synthetic Intermediate in Chemical Biology

Thiophene-2-carbohydrazide serves a dual purpose in chemical biology as both a core pharmacophore and a crucial synthetic intermediate. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological activity. The this compound scaffold is recognized as a "privileged pharmacophore" because it is a structural feature found in numerous compounds with diverse and potent biological activities. researchgate.net The presence of electron-donating nitrogen, oxygen, and sulfur atoms allows it to form various hydrogen bonds, which can enhance its therapeutic effects. rsc.org

As a synthetic intermediate, it is a versatile starting material for the creation of more complex heterocyclic compounds. nih.gov The carbohydrazide (B1668358) group is readily transformed into various other functional groups and heterocyclic rings, such as oxadiazoles (B1248032), triazoles, and thiazolidinones. nih.gov This chemical tractability allows chemists to generate large libraries of derivative compounds for biological screening. Researchers have successfully used this compound to synthesize molecules with a wide range of therapeutic potential. rsc.orgontosight.ai For instance, the incorporation of this moiety into larger molecules has been shown to dramatically increase antiviral, antibacterial, and antitubercular activities. rsc.org Its derivatives have been investigated for their utility as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. nih.govontosight.ai

Table 1: Biological Activities of this compound Derivatives

| Biological Activity | Description | Key Findings |

|---|---|---|

| Anticancer | Derivatives have shown activity against various cancer cell lines. | Potent activity observed against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. nih.gov Some derivatives are promising against pancreatic cancer cells (MIA PaCa-2). mdpi.com |

| Antimicrobial | Compounds exhibit inhibitory effects against various pathogenic microorganisms. | A spiro–indoline–oxadiazole derivative showed high activity against Clostridium difficile. tandfonline.comnih.gov Other derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov |

| Anti-inflammatory | Derivatives have been screened for their ability to inhibit inflammatory enzymes. | Compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com |

| Antiviral | The core structure contributes to activity against viruses like Tobacco Mosaic Virus (TMV). | A thiophene-containing carbohydrazide 1,2,3-thiadiazole (B1210528) showed potent anti-TMV activity. mdpi.com |

| Antifungal | The thiophene (B33073) moiety is associated with antifungal properties. | Derivatives have been tested against fungal strains like Candida albicans. nih.gov |

Scope of Contemporary Research Endeavors

Current research on this compound is vibrant and multifaceted, primarily focusing on the synthesis and biological evaluation of new derivatives for medicinal applications. researchgate.net Scientists are actively designing and creating novel compounds by modifying the core structure to enhance efficacy and selectivity for specific biological targets. nih.govmdpi.com

A significant area of investigation is in oncology. Researchers are developing new diarylthis compound derivatives and testing their anticancer activity in both 2D and 3D cell culture models, with pancreatic cancer being a notable target. mdpi.com These studies often involve molecular docking simulations to understand how the compounds bind to target proteins, such as human carbonic anhydrase IX, which is implicated in cancer. nih.gov

In the field of infectious diseases, research focuses on synthesizing thiophene-based heterocycles to combat drug-resistant bacteria. nih.gov A notable success has been the development of a spiro–indoline–oxadiazole derivative that is highly active against Clostridium difficile but does not affect other bacteria, suggesting it could be a targeted anticlostridial agent. tandfonline.comnih.gov

Furthermore, computational chemistry plays a crucial role in modern studies. Density Functional Theory (DFT) calculations are used to study the electronic structure and properties of newly synthesized compounds, helping to predict their reactivity and biological activity. rsc.orgnih.gov These in silico studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help in the rational design of drug candidates with improved pharmacokinetic profiles. nih.gov The synthesis itself is also an area of innovation, with methods like microwave-assisted synthesis being employed to produce this compound and its derivatives efficiently and in high yields. rsc.org

Table 2: Overview of Contemporary Research on this compound

| Research Area | Focus | Methods Used | Representative Findings |

|---|---|---|---|

| Anticancer Drug Discovery | Synthesis of novel derivatives against pancreatic, breast, and colon cancers. nih.govmdpi.com | Organic synthesis, 2D & 3D cell culture assays, molecular docking. mdpi.com | Identification of hydrazone derivatives with potent inhibitory activity against pancreatic cancer cell lines (MIA PaCa-2). mdpi.com |

| Antimicrobial Agent Development | Creation of targeted agents against pathogenic bacteria like C. difficile and MRSA. nih.gov | Synthesis, broth microdilution method, computational studies. nih.gov | A spiro–indoline–oxadiazole derivative showed selective, high activity against C. difficile. tandfonline.comnih.gov |

| Computational Chemistry | Understanding structure-activity relationships and predicting properties. rsc.orgnih.gov | Density Functional Theory (DFT), molecular docking, ADME prediction. nih.gov | DFT studies confirmed the molecular structure and helped rationalize the observed biological activities of new derivatives. nih.gov |

| Synthetic Methodology | Developing efficient and environmentally friendly synthetic routes. rsc.org | Microwave-assisted synthesis, multi-step organic reactions. rsc.orgresearchgate.net | Eco-friendly, one-pot microwave synthesis of this compound achieved in excellent yield. rsc.org |

| Materials Science | Exploration of thiophene derivatives in the development of new materials. researchgate.netacs.org | Synthesis and characterization of metal complexes. acs.org | Thiophene-derived Schiff base complexes show potential for applications in materials science. acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGBOGBTIKMGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178271 | |

| Record name | Thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361-27-5 | |

| Record name | Thiophene-2-carbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-carboxylic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thenoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-carbohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J3WEF93N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for Thiophene 2 Carbohydrazide

Established Synthetic Routes

Traditional methods for synthesizing thiophene-2-carbohydrazide have been well-documented, providing reliable, albeit sometimes lengthy, pathways to the desired product. These routes often form the basis for further optimization and development.

Hydrazinolysis of Carboxylic Acid Esters in Alcoholic Solutions

The most standard and widely employed method for preparing carbohydrazides, including this compound, is the hydrazinolysis of their corresponding carboxylic acid esters in an alcoholic solvent. hhu.deznaturforsch.com This reaction involves the nucleophilic substitution of the alkoxy group of the ester with a hydrazine (B178648) molecule.

This process is typically carried out by reacting an ester of thiophene-2-carboxylic acid, such as methyl thiophene-2-carboxylate (B1233283) or ethyl thiophene-2-carboxylate, with hydrazine hydrate (B1144303) in an alcoholic medium like ethanol (B145695). researchgate.netmdpi.com The reaction mixture is usually heated under reflux to drive the reaction to completion. mdpi.com This method is favored for its operational simplicity and the general availability of the starting materials. Industrial production often utilizes this efficient hydrazinolysis method.

| Starting Material | Reagent | Solvent | Conditions | Yield |

| Methyl thiophene-2-carboxylate | Hydrazine monohydrate | Methanol (B129727) | Microwave (1500 W), 5 min | 86.7% |

| Ethyl thiophene-2-carboxylate | Hydrazine hydrate | Absolute ethanol | Reflux | Not specified |

Condensation of Thiophene-2-carboxylic Acid with Hydrazine Hydrate

A direct approach to this compound involves the condensation reaction between thiophene-2-carboxylic acid and hydrazine hydrate. google.com This method circumvents the need for a pre-formed ester. While conceptually straightforward, direct condensation can sometimes be less efficient than the ester hydrazinolysis route. hhu.de However, it offers the advantage of using the carboxylic acid directly, which can be beneficial depending on the availability and cost of the starting materials. The reaction is typically performed by refluxing the reactants, often in an alcoholic solvent, for several hours. google.com

Hydrazinolysis of Activated Esters and Amides

To enhance the reactivity of the carboxylic acid derivative towards hydrazine, activated esters and amides can be employed. This method involves a two-step process where the thiophene-2-carboxylic acid is first converted into a more reactive intermediate. hhu.deresearchgate.net

One common strategy is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de The thiophene-2-carboxylic acid reacts with DCCI to form an O-acylisourea intermediate. This intermediate can then be reacted with HOBt to generate a highly reactive HOBt-ester. Subsequent treatment of this activated ester with hydrazine hydrate affords this compound in high yields, often exceeding 90%. hhu.de This approach is particularly useful as it proceeds under mild conditions. hhu.de

Advanced Synthesis Techniques

In recent years, efforts to develop more efficient, rapid, and environmentally benign synthetic methods have led to the exploration of advanced techniques for the preparation of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The synthesis of this compound can be significantly expedited using microwave irradiation. rsc.org In a typical procedure, methyl thiophene-2-carboxylate is reacted with an excess of hydrazine monohydrate in methanol under microwave heating. This method drastically reduces the reaction time from hours to mere minutes and can produce the desired product in high yields. For example, a yield of 86.7% has been reported with a reaction time of just five minutes under 1500 W microwave irradiation. This rapid and efficient solvent-free or solvent-minimal approach is considered a green synthetic technology. mdpi.com

Utilization of Aryl Diazonium Salts in Derivatization

While not a direct synthesis of this compound itself, the use of aryl diazonium salts is a significant advanced technique for the derivatization of aromatic compounds, a principle that can be extended to modify thiophene-containing structures. nih.gov Aryl diazonium salts are highly versatile reagents in organic synthesis. nih.gov They can be generated from aromatic amines and are used to introduce a variety of functional groups onto an aromatic ring through reactions that often involve radical intermediates or transition metal catalysis. nih.govresearchgate.net This methodology provides a powerful avenue for creating a diverse library of this compound derivatives by modifying the thiophene (B33073) ring or by coupling the carbohydrazide (B1668358) moiety to other aromatic systems via diazonium chemistry. ontosight.ainih.gov

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize both the yield and purity of the final product. Research has explored various methodologies, from conventional heating to microwave-assisted techniques, each with its own set of optimal conditions. Key factors influencing the efficiency of the synthesis include the choice of starting materials, reaction time, temperature, solvent, and the use of activating agents or catalysts.

Conventional Hydrazinolysis

The most established method for preparing this compound is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester, typically in an alcoholic solvent. hhu.deresearchgate.net This approach is widely used in industrial production due to its efficiency and the high quality of the product. By carefully controlling the reaction conditions, this method can consistently produce this compound in high purity with yields often exceeding 90%. hhu.deresearchgate.net

One efficient process involves the reaction of activated esters or amides with hydrazine. hhu.de For instance, 2-thiophenecarboxylic acid can be activated using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI). The subsequent treatment of this activated intermediate with hydrazine proceeds under mild conditions to afford the desired product in excellent yields. hhu.de Purification is typically achieved through recrystallization from a suitable solvent, such as hot ethanol, after washing steps to remove unreacted starting materials. hhu.de

Microwave-Assisted Synthesis

A significant advancement in optimizing the synthesis is the use of microwave irradiation. This eco-friendly, one-pot method drastically reduces the reaction time while maintaining a high yield. In a typical procedure, methyl thiophene-2-carboxylate is reacted with an excess of hydrazine monohydrate in methanol. rsc.orgrsc.org The reaction mixture is subjected to microwave radiation, which rapidly brings it to the required temperature. rsc.org

This technique has been shown to produce this compound with an 86.7% yield in as little as five minutes. rsc.org The use of a reflux system during irradiation is crucial to prevent the evaporation of the methanol solvent. rsc.org Upon completion, the product precipitates as a white solid after cooling the reaction mixture in an ice bath, simplifying the isolation process. rsc.org The purity of the compound synthesized via this method is confirmed by its sharp melting point (136–138 °C) and spectroscopic analysis. rsc.org

The following table summarizes and compares the reaction parameters for the conventional and microwave-assisted synthesis methods.

| Parameter | Conventional Hydrazinolysis | Microwave-Assisted Synthesis |

| Starting Material | Thiophene-2-carboxylic acid ester or activated acid | Methyl thiophene-2-carboxylate |

| Reagent | Hydrazine hydrate | Hydrazine monohydrate |

| Solvent | Alcoholic solutions (e.g., Ethanol) | Methanol |

| Reaction Time | Longer reaction times | 5 minutes |

| Yield | > 90% hhu.de | 86.7% rsc.org |

| Conditions | Refluxing, potential use of activating agents (HOBt, DCCI) hhu.de | Microwave irradiation (1500 W) |

| Purification | Recrystallization from ethanol hhu.de | Cooling in ice-bath to precipitate rsc.org |

Impact of Reactants and Purification

The choice of reactants and subsequent purification steps are critical for achieving high purity. In the activated ester method, washing the organic layer with a sodium carbonate solution is effective for removing any unreacted 2-thiophenecarboxylic acid. hhu.de The purity of the final product across different methods is generally verified using techniques like thin-layer chromatography (TLC), melting point analysis, and elemental analysis (CHN). hhu.dersc.org For example, a reported synthesis achieved a melting point of 136–138 °C, indicating high purity.

The optimization of these parameters—balancing reaction time, energy input, solvent choice, and purification strategy—is essential for the efficient and high-quality production of this compound for its various applications.

Chemical Reactivity and Derivatization Strategies of Thiophene 2 Carbohydrazide

Fundamental Reaction Types

Thiophene-2-carbohydrazide participates in a variety of fundamental chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to a diverse range of products.

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (B83412) and hydrogen peroxide. A significant outcome of oxidation is the formation of oxadiazole derivatives. The thiophene (B33073) ring itself can also undergo oxidation at the sulfur atom to form a thiophene S-oxide or at the C2-C3 double bond to yield a thiophene-2,3-epoxide, which can then rearrange. wikipedia.orgscispace.com The oxidation of related thiophene derivatives, such as 5-(1-methyl-1H-benzimidazol-2-yl)thiophene-2-carbaldehyde with potassium dichromate, results in the corresponding carboxylic acid. researchgate.net

Table 1: Examples of Oxidation Reactions and Products

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | General Oxidizing Agents | Oxadiazole derivatives | |

| Thiophene | Trifluoroperacetic acid | Thiophene S-oxide and sulfone products | wikipedia.org |

Reduction of this compound typically targets the carbohydrazide (B1668358) moiety. Using reducing agents like sodium borohydride (B1222165) can yield hydrazine (B178648) derivatives. For instance, the reduction of 5,6-dihydro-4H-cyclopenta[b]this compound can produce 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. smolecule.com These reactions are crucial for synthesizing molecules where the hydrazide group is converted into other functional groups.

Table 2: Examples of Reduction Reactions and Products

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound | Sodium borohydride | Hydrazine derivatives |

The carbohydrazide group in this compound is highly nucleophilic and readily participates in substitution reactions. quinoline-thiophene.com It can react with various electrophiles, such as haloaryl isothiocyanates, to form substituted derivatives. The reaction with carbon-centered electrophiles is a common strategy to produce a variety of thiophene-containing derivatives. rsc.org For instance, the Japp-Klinegmann reaction, a nucleophilic substitution on the carbonyl group, is an efficient method for producing thiophene-hydrazone derivatives from diethylthiophene-2,5-dicarboxylate and an aryl diazonium salt. researchgate.netimpactfactor.orgresearchgate.net

Table 3: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Haloaryl isothiocyanates | Substituted derivatives | |

| Diethylthiophene-2,5-dicarboxylate | Aryl diazonium salt | Thiophene-hydrazone derivatives | researchgate.netimpactfactor.orgresearchgate.net |

Formation of Heterocyclic Scaffolds and Advanced Derivatives

This compound is a key building block for the synthesis of more complex heterocyclic systems, notably oxadiazoles (B1248032) and triazoles, which are of great interest in medicinal chemistry.

1,3,4-oxadiazole derivatives can be synthesized from this compound through several routes. One common method involves the reaction of hydrazones, derived from this compound and various aromatic aldehydes, with acetic anhydride (B1165640). ptfarm.pl Another approach is the oxidative cyclization of these hydrazones using reagents like chloramine-T, sometimes under microwave irradiation. ptfarm.pl These reactions lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov For example, a spiro-indoline-oxadiazole derivative with notable biological activity was synthesized from thiophene-based heterocycles. tandfonline.comnih.gov

Table 4: Synthesis of Oxadiazole Derivatives

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound-derived hydrazones | Acetic anhydride | 3-acetyl-2,3-dihydro-1,3,4-oxadiazoles | ptfarm.pl |

| This compound-derived hydrazones | Chloramine-T, microwave irradiation | 2,5-disubstituted-1,3,4-oxadiazoles | ptfarm.pl |

| Naphthofuran-2-carbohydrazide | POCl₃, PABA, various carboxylic acids | 2,5-disubstituted-1,3,4-oxadiazoles | nih.gov |

This compound is a versatile precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. A widely used method involves the reaction of this compound with isothiocyanates. For instance, reacting it with ethyl isothiocyanate yields 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol. isres.org Similarly, reaction with various haloaryl isothiocyanates followed by cyclization in aqueous sodium hydroxide (B78521) produces 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.comnih.gov These triazole-thiones can be further derivatized, for example, by reacting them with secondary amines and formaldehyde. mdpi.comnih.gov

Table 5: Synthesis of Triazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Ethyl isothiocyanate | 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol | isres.org |

| This compound or 5-bromothis compound | Haloaryl isothiocyanates | 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.comnih.gov |

Synthesis of Thiazolidinone Derivatives

The synthesis of 4-thiazolidinone (B1220212) derivatives from this compound is a well-established and significant transformation. This process typically proceeds via a two-step sequence. The first step involves the condensation of this compound with an appropriate aldehyde or ketone to form a Schiff base (hydrazone) intermediate. researchgate.netrsc.orgresearchgate.net The subsequent and definitive step is the cyclocondensation of this intermediate with α-mercaptoacetic acid (thioglycolic acid). rsc.orgias.ac.in

In this cyclization, the lone pair of electrons on the sulfur atom of thioglycolic acid attacks the imine carbon of the Schiff base. This is followed by an intramolecular cyclization, where the nitrogen of the hydrazone attacks the carbonyl carbon of the carboxylic acid, eliminating a molecule of water to form the five-membered thiazolidinone ring. koreascience.krnih.gov The reaction is often carried out in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF), sometimes with a catalyst such as anhydrous zinc chloride (ZnCl2) to facilitate the reaction. ias.ac.inkoreascience.kr This method provides a direct pathway to novel heterocyclic systems incorporating both the thiophene and thiazolidinone rings, which are prominent pharmacophores in medicinal chemistry. rsc.orgresearchgate.net

Table 1: Examples of Thiazolidinone Synthesis from Hydrazone Intermediates

| Hydrazone Precursor | Reagents & Conditions | Resulting Derivative | Reference |

| Schiff's bases of isonicotinyl hydrazone | Mercaptoacetic acid, Anhydrous ZnCl₂, THF, Sonication | N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides | koreascience.kr |

| Schiff's bases from 2-amino-4,5-dimethyl thiophene-3-carbohydrazide | Thioglycolic acid, Anhydrous ZnCl₂, Methanol, Reflux | 2-{[3-({(2,5-disubstituted-1H-indol-3-yl)methylidene}amino)-2-methyl-5,6-dimethyl-4-oxo-4,7-dihydrothieno[2,3-d]pyrimidin-7-yl]amino}-3-(2,5-disubstituted-1H-indol-3-yl)-1,3-thiazolidin-4-one | ias.ac.in |

| Hydrazone from this compound | Mercaptoacetic acid | Thiazolidinone derivative | rsc.org |

This table is interactive. Click on the headers to sort the data.

Condensation Reactions with Aldehydes and Ketones (Schiff Bases)

The condensation reaction between this compound and various aldehydes or ketones is a fundamental derivatization strategy. This reaction yields N'-substituted hydrazones, commonly known as Schiff bases. vulcanchem.comacs.org The reaction mechanism involves the nucleophilic attack of the terminal amino group (-NH2) of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. acs.org This is followed by a dehydration step, typically catalyzed by a few drops of a mineral or organic acid (like glacial acetic acid), leading to the formation of an azomethine or imine group (-N=CH-). acs.orgjapsonline.com

These reactions are generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and often require refluxing for several hours to ensure completion. acs.orgjapsonline.com The resulting Schiff bases are often stable, crystalline solids that can be easily purified by recrystallization. japsonline.com The versatility of this reaction allows for the introduction of a wide array of substituents into the final molecule by simply varying the aldehyde or ketone reactant. ias.ac.inacs.org These Schiff bases are not only important final products but also crucial intermediates for synthesizing other heterocyclic systems, such as thiazolidinones and oxadiazoles. researchgate.netrsc.org

Table 2: Synthesis of Schiff Bases from this compound

| Aldehyde/Ketone Reactant | Reaction Conditions | Resulting Schiff Base | Reference |

| Thiophene-2-carbaldehyde | 2-hydroxybenzoylhydrazide, Conventional heating or Ultrasound | 2-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide | acs.org |

| Various aromatic aldehydes | Absolute ethanol, Glacial acetic acid, Reflux | 2-oxo-N'-phenylmethylidene-2H-chromene-3-carbohydrazides | japsonline.com |

| Thiophene-2-carbaldehyde | N1,N1-diethylethane-1,2-diamine | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | acs.org |

| 2,5-disubstituted indole-3-carboxaldehyde | 2-amino-4,5-dimethyl thiophene-3-carbohydrazide, Ethanol, Acetic acid | 2-amino-N'-{3-(2',5'-disubstituted-1H-indol-3'-yl)methylene}-4,5-dimethylthieno-3-carbohydrazides | ias.ac.in |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Key Derivatization Pathways

Understanding the reaction mechanisms underlying the derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of a Schiff base begins with the nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine or hemiaminal intermediate. This intermediate is then protonated at the oxygen atom by an acid catalyst, making the hydroxyl group a better leaving group (water). Finally, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and, after deprotonation, yielding the stable Schiff base (imine). acs.org

For the synthesis of thiazolidinones, the reaction proceeds from the Schiff base intermediate. There are two generally accepted mechanistic pathways. nih.gov In the first pathway, the reaction initiates with a nucleophilic attack by the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the elimination of a water molecule and the formation of the 4-thiazolidinone ring. nih.gov An alternative pathway suggests the initial formation of an amide between the Schiff base and thioglycolic acid, followed by an intramolecular cyclocondensation to form the final heterocyclic product. nih.gov

Advanced Structural Elucidation and Conformational Analysis

X-ray Diffraction (XRD) Crystallography Studies

X-ray diffraction crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in the crystalline state of thiophene-2-carbohydrazide and its derivatives.

Determination of Solid-State Molecular Conformation (e.g., Endo-Isomer)

Single-crystal X-ray diffraction (XRD) analysis has definitively established the solid-state molecular conformation of this compound. researchgate.netrsc.org The molecule adopts a monoclinic crystal system with the space group P2₁/c, and there are four molecules per unit cell. A key structural feature is the dihedral angle between the carbonyl oxygen and the thiophene (B33073) sulfur, which is approximately 4.7°.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Molecules per Unit Cell (Z) | 4 | |

| Dihedral Angle (C=O and Thiophene S) | 4.7° | |

| Amide Hydrogen Dihedral Angle | 170.9° (trans) |

Analysis of Intermolecular Hydrogen Bonding Networks

In the crystal packing of this compound, several hydrogen bond interactions have been identified. researchgate.netrsc.org For example, in the crystal structure of N′-[(E)-2-Chlorobenzylidene]this compound, two independent molecules are connected by two N—H⋯O hydrogen bonds. researchgate.net Additionally, weak C—H⋯Cl contacts are also observed. researchgate.net The analysis of these networks is often facilitated by programs such as SHELXL and SHELXS. The ability of the molecule to form these hydrogen bonds is a key aspect of its mechanism of action in various contexts, allowing it to interact with molecular targets.

Investigation of Supramolecular Assembly and Crystal Packing

The intermolecular hydrogen bonds, along with other non-covalent interactions, dictate the supramolecular assembly and crystal packing of this compound and its derivatives. The molecules self-assemble into higher-order structures, leading to the formation of the crystalline solid.

In derivatives of this compound, a variety of weak interactions, including hydrogen bonds, chalcogen bonds, and unorthodox nonbonded contacts like F···π and S···C(π), cooperatively generate the supramolecular self-assembly. nih.govacs.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. nih.gov For instance, in the crystal structure of a triazole derivative of this compound, intermolecular H···F interactions appear as sharp double spikes in the 2D-fingerprint plots. nih.gov The packing of these molecules can form columnar structures or complex three-dimensional networks. mdpi.com In some cases, molecules are linked by pairwise N—H⋯O hydrogen bonds, creating dimers with specific graph set motifs. iucr.org

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide valuable insights into the vibrational modes of the this compound molecule, complementing the static picture provided by XRD.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these vibrational modes helps in understanding the molecular structure and bonding. The molecule belongs to the C1 point group symmetry, and as such, it is expected to have 39 normal modes of vibration. jetir.org

Key vibrational frequencies observed in the FTIR spectrum include:

N-H stretching: A band observed at 3323 cm⁻¹ is assigned to the N-H stretching vibration. jetir.org

NH₂ stretching: Asymmetric and symmetric modes of the NH₂ group are found at 3412 cm⁻¹ and 3352 cm⁻¹, respectively. jetir.org

C=O stretching: The carbonyl stretching vibration is observed at 1686 cm⁻¹. jetir.org

NH₂ scissoring: A band at 1630 cm⁻¹ is attributed to the NH₂ scissoring mode. jetir.org

C-H stretching: C-H stretching vibrations of the thiophene ring are observed as medium bands at 3011 cm⁻¹, 3062 cm⁻¹, and 3072 cm⁻¹.

Ring vibrations: C-C stretching vibrations within the thiophene ring are assigned to bands observed at 1528 cm⁻¹ and 1352 cm⁻¹. iosrjournals.org

C-S stretching: The C-S stretching mode within the thiophene ring is identified at 647 cm⁻¹. iosrjournals.org

| Vibrational Mode | Observed FTIR Frequency (cm⁻¹) | Reference |

|---|---|---|

| NH₂ Asymmetric Stretching | 3412 | jetir.org |

| NH₂ Symmetric Stretching | 3352 | jetir.org |

| N-H Stretching | 3323 | jetir.org |

| C-H Stretching | 3011, 3062, 3072 | |

| C=O Stretching | 1686 | jetir.org |

| NH₂ Scissoring | 1630 | jetir.org |

| C-C Ring Stretching | 1528, 1352 | iosrjournals.org |

| C-S Stretching | 647 | iosrjournals.org |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound has been recorded in the range of 3500-50 cm⁻¹. jetir.org

Notable vibrational frequencies in the FT-Raman spectrum include:

N-H in-plane and out-of-plane bending: These vibrations are observed at 1229 cm⁻¹ and 696 cm⁻¹, respectively. jetir.org

C-H stretching: A very weak band for C-H stretching is observed at 3068 cm⁻¹.

Ring vibrations: C-C stretching vibrations of the thiophene ring are seen at 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹. iosrjournals.org

C-S stretching: The C-S stretching mode appears at 637 cm⁻¹. iosrjournals.org

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level have been employed to calculate the vibrational frequencies, and the scaled theoretical values show good agreement with the experimental data from both FTIR and FT-Raman spectroscopy. jetir.orgnih.gov

| Vibrational Mode | Observed FT-Raman Frequency (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching | 3068 (very weak) | |

| C-C Ring Stretching | 1530, 1413, 1354 | iosrjournals.org |

| N-H In-plane Bending | 1229 | jetir.org |

| N-H Out-of-plane Bending | 696 | jetir.org |

| C-S Stretching | 637 | iosrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity (¹H, ¹³C APT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the protons of the thiophene ring and the hydrazide group. The protons on the thiophene ring appear as multiplets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by their position relative to the sulfur atom and the carbohydrazide (B1668358) substituent. The protons of the hydrazide moiety, specifically the -NH and -NH₂ groups, appear as exchangeable signals.

In the ¹³C Attached Proton Test (APT) NMR spectrum, the carbon atoms of the thiophene ring and the carbonyl carbon of the hydrazide group can be identified. The APT experiment is particularly useful as it distinguishes between carbon atoms with an even or odd number of attached protons, aiding in the assignment of the thiophene ring carbons. For instance, in derivatives of 3‐amino‐thiophene‐2‐carbohydrazide, the hydrazide carbonyl carbon resonates at approximately 163.5 ppm. bezmialem.edu.tr

Detailed analysis of ¹H and ¹³C NMR data from various studies provides a comprehensive picture of the molecule's structure. The following tables summarize representative NMR data for this compound and its derivatives.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H | 7.24–7.38 | m | |

| Thiophene-H | 6.92 | t | 4.0 |

| Thiophene-H | 6.84 | d | 4.0 |

| NH | 11.45–11.98 | br. s |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C=O | 162.19 - 163.5 |

| Thiophene-C | 114.98 - 147.55 |

| C=S | 168.02 - 169.79 |

Note: Chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed. The data presented is a representative range based on available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

For this compound and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions arise from the excitation of electrons in the π-bonding orbitals of the thiophene ring and the carbonyl group to anti-bonding π* orbitals. These are generally high-energy transitions and appear at shorter wavelengths. The n → π* transitions involve the excitation of non-bonding electrons, such as those on the nitrogen and oxygen atoms of the hydrazide group and the sulfur atom of the thiophene ring, to anti-bonding π* orbitals. These transitions are of lower energy and occur at longer wavelengths.

In a study of this compound in methanol (B129727), a broad peak was observed at a λmax of 250 nm, which was attributed to a π → π* electronic transition. rsc.org Another study on a thiophene-derived Schiff base complex reported absorption bands around 264–268 nm, also ascribed to π → π* transitions within the aromatic ring. acs.org A band corresponding to an n → π* transition was observed at approximately 280 nm due to the imine group in a related Schiff base. acs.org

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data, helping to assign the observed electronic transitions to specific molecular orbitals. For instance, calculations have shown that the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition is a key electronic transition in the ultraviolet region for this compound. rsc.org

The following table summarizes the characteristic UV-Vis absorption data for this compound and related compounds.

| Transition | λmax (nm) | Solvent | Reference |

| π → π | 250 | Methanol | rsc.org |

| π → π | 264-268 | DMSO | acs.org |

| n → π* | 281 | DMSO | acs.org |

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of different substituents on the this compound scaffold.

Computational Chemistry Investigations of Thiophene 2 Carbohydrazide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations have proven to be invaluable in characterizing the molecular structure and electronic nature of thiophene-2-carbohydrazide. Methods such as DFT, particularly with the B3LYP functional, and Hartree-Fock (HF) have been extensively employed to predict its properties. jetir.org

Optimization of Molecular Geometries and Energetics

Theoretical calculations have been instrumental in determining the stable conformation of this compound. The endo-isomer structure has been identified as the kinetically favored isomer, a finding that is corroborated by experimental X-ray diffraction (XRD) data. rsc.org Optimization of the molecular geometry using DFT at the B3LYP/6-311G(d,p) level of theory shows excellent agreement with experimental structural parameters, with deviations of less than 2%. For instance, the calculated C=O bond length is 1.230 Å, which is very close to the experimentally determined value of 1.237 Å. Similarly, the calculated N-N-C bond angle of 118.5° aligns well with the experimental value of 119.2°.

Studies have also explored different conformers of the molecule, such as TCH1 and TCH2, with global minimum energies calculated to be -777.16897 a.u. and -777.10577 a.u., respectively, using the B3LYP/6-311++G(d,p) basis set. researchgate.netresearchgate.net The planarity of the molecule is another key feature, with the carbonyl oxygen atom positioned cis to the sulfur atom of the thiophene (B33073) ring, resulting in a small dihedral angle of 4.7°. rsc.org This configuration enhances the molecule's polarity. rsc.org

| Bond | Calculated Length (Å) (B3LYP/6-311G(d,p)) | Experimental Length (Å) |

|---|---|---|

| C=O | 1.230 | 1.237 |

| Angle | Calculated Angle (°) (B3LYP/6-311G(d,p)) | Experimental Angle (°) |

|---|---|---|

| N-N-C | 118.5 | 119.2 |

| C1-S2-C3 | 112.986 | - |

| S2-C3-C4 | 123.767 | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Charge Transfer)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is primarily localized on the thiophene ring, while the LUMO is distributed over the carbohydrazide (B1668358) moiety. asianpubs.org This distribution suggests that the thiophene ring acts as the primary electron donor.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the molecule's reactivity. A smaller energy gap implies higher reactivity. DFT calculations at the B3LYP/6-311G(d,p) level have determined the HOMO and LUMO energies to be -6.6524 eV and -1.3516 eV, respectively, resulting in an energy gap of 5.3008 eV. rsc.org Another study reports HOMO and LUMO energies of -6.12 eV and -1.89 eV, respectively. The calculated HOMO and LUMO energies confirm the occurrence of charge transfer within the molecule. nih.gov The analysis of these orbitals helps in understanding the electron donation capacity, which corresponds to electronic transitions observed in the UV-visible spectrum. rsc.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.6524 |

| LUMO | -1.3516 |

| Energy Gap (ΔE) | 5.3008 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. nih.gov This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy associated with these interactions is a measure of the intensity of the interaction.

In this compound, NBO analysis reveals significant delocalization of electron density. nih.gov This delocalization arises from the interaction of lone pair electrons with antibonding orbitals and the interactions between bonding and antibonding orbitals (LP→BD* and BD→BD*). researchgate.net These hyperconjugative interactions play a crucial role in stabilizing the molecular structure. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Surface Analysis (HSA)

Molecular Electrostatic Potential (MEP) maps are useful for identifying the electrophilic and nucleophilic sites within a molecule. rsc.org For this compound, the MEP map indicates that the region around the carbonyl oxygen atom has the most negative potential (red and yellow regions), making it a likely site for electrophilic attack. Conversely, the regions around the amide protons show positive potential (blue regions), indicating them as sites for nucleophilic attack. rsc.orgnih.gov

Analysis of Electronic Parameters and Quantum Descriptors (DOS, GRD)

The electronic properties of this compound can be further understood by analyzing various quantum chemical descriptors derived from the HOMO and LUMO energies. These global reactivity descriptors (GRD) include electron affinity (A), ionization potential (I), global hardness (η), global softness (σ), chemical potential (μ), and electrophilicity index (ω). rsc.org

| Quantum Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.6524 |

| Electron Affinity (A) | 1.3516 |

| Global Hardness (η) | 2.6504 |

| Global Softness (σ) | 0.3773 |

| Chemical Potential (μ) | -4.0020 |

| Electrophilicity Index (ω) | 3.0215 |

Hyperpolarizability Calculations for Non-Linear Optical Properties

The non-linear optical (NLO) properties of this compound have been investigated through hyperpolarizability calculations. nih.gov A high value of the first-order hyperpolarizability (β) indicates significant NLO activity, which is desirable for applications in optoelectronics. nih.gov Theoretical calculations of the dipole moment (μ), polarizability (α), and hyperpolarizability (β) are performed to assess the NLO potential of the molecule. nih.govmjcce.org.mk The stability of the molecule, arising from hyperconjugative interactions and charge delocalization as revealed by NBO analysis, is linked to its NLO properties. nih.gov

Tautomerization Studies

Tautomerization, the migration of a proton, can significantly influence the chemical reactivity and biological activity of a molecule. this compound has been the subject of computational studies to understand its tautomeric equilibria.

This compound can undergo prototropic tautomerization to form its imidic acid tautomer, thiophene-2-carbohydrazonic acid. researchgate.net This process involves a single intramolecular proton migration from the amide nitrogen atom to the carbonyl oxygen atom. rsc.orgrsc.orgnih.gov This transformation is significant as it can alter the molecule's hydrogen bonding capabilities and its ability to coordinate with metal ions, thereby affecting its interaction with biological targets. Density Functional Theory (DFT) calculations have been employed to model this amide-imidic tautomerization, confirming that the endo-isomer of the amide form is the kinetically favored structure. rsc.orgrsc.orgresearchgate.net

To understand the energy requirements of the tautomerization process, transition state analysis has been performed. The Quadratic Synchronous Transit (QST2) method is a computational technique used to locate the transition state structure on the potential energy surface between a given reactant and product. ruc.dkjoaquinbarroso.com This method has been applied to the amide-imidic tautomerization of this compound. researchgate.netrsc.orgnih.gov

Computational studies using the QST2 method have elucidated the energy profile for the interconversion. The analysis confirmed a single proton intramigration pathway with a calculated activation energy of approximately 18 kcal/mol. Processes with activation energies below 20 kcal/mol are typically considered tautomerizations. researchgate.net The Gibbs free energy (ΔG) for the reaction was determined to be 2.3 kcal/mol. These computational findings provide a quantitative understanding of the feasibility and mechanism of this tautomeric process.

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Ea) | ~18 kcal/mol | QST2 Transition-State Analysis |

| Gibbs Free Energy (ΔG) | 2.3 kcal/mol | QST2 Transition-State Analysis |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational tools for predicting how a ligand, such as this compound or its derivatives, interacts with a biological macromolecule, typically a protein or DNA. These methods help in understanding the basis of pharmacological activity and in designing new, more potent therapeutic agents. rsc.org

Molecular docking studies have been conducted to explore the interactions of this compound and its derivatives with various biological targets. These simulations predict the preferred binding orientation of the ligand within the active site of a protein, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

For instance, derivatives of 3-amino-thiophene-2-carbohydrazide have been docked against transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2), two proteins implicated in cancer progression. bezmialem.edu.tr In one such study, a hydrogen bond was identified between the carbonyl oxygen of a derivative and the amino acid residue Asn-332 of TGFβ2. bezmialem.edu.tr Other studies have docked this compound derivatives against DNA gyrase, DNA, human carbonic anhydrase IX (CA IX), and the 5-LOX enzyme, revealing potential binding modes. researchgate.netmdpi.com Similarly, a series of thiophene-2,5-dicarbohydrazide (B7745189) derivatives were docked into the folate receptor α (FRα), a target in cancer therapy. bepls.com

Binding affinity, often expressed as a negative score in kcal/mol, quantifies the strength of the interaction between a ligand and its protein target; a more negative value signifies a stronger and more stable complex. bepls.com Molecular docking provides estimates of these binding affinities, which are crucial for ranking potential drug candidates.

Computational studies have reported a range of binding affinities for this compound and its analogues against various targets. Docking against DNA gyrase (PDB: 1KZN) yielded a binding affinity of -8.2 kcal/mol. For a series of 25 different thiophene-carbohydrazide derivatives targeting folate receptor α (FRα), the binding affinities ranged from -8.2 to -11 kcal/mol. bepls.com These in silico results suggest that certain derivatives form highly stable complexes with their target proteins, indicating strong binding potential. bezmialem.edu.trbepls.com

| Ligand/Derivative | Biological Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | DNA Gyrase | 1KZN | -8.2 |

| This compound Tautomer | DNA | 1BNA | -4.1 |

| Thiophene-dicarbohydrazide Derivatives | Folate Receptor α (FRα) | N/A | -8.2 to -11.0 bepls.com |

| Thiazolidinone Derivative | Mcl-1 Enzyme | N/A | -8.90 researchgate.net |

| Thiosemicarbazide Derivative | Mcl-1 Enzyme | N/A | -8.97 researchgate.net |

By visualizing the stable ligand-protein complexes, researchers can predict the mechanism by which a compound might exert its inhibitory effect. bezmialem.edu.tr If a ligand binds tightly within the active site of an enzyme, it can block the entry of the natural substrate, thereby inhibiting the enzyme's biological function.

For example, the strong binding affinity of derivatives to the active sites of TGFβ2 and VEGFR2 suggests a potential mechanism for their anti-cancer effects. bezmialem.edu.tr The docking of derivatives into the folate receptor α (FRα) active site indicates they may act as inhibitors of this receptor. bepls.com In the case of the 5-LOX enzyme, docking studies predicted that certain thiophene-hydrazone derivatives inhibit the enzyme through non-redox or redox mechanisms, rather than by binding to the enzyme's catalytic iron atom. mdpi.com These predictions are invaluable for guiding further experimental validation and for the rational design of next-generation inhibitors. bezmialem.edu.tr

Pharmacokinetic and Pharmacodynamic Modeling (In Silico ADME)

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the early prediction of a molecule's pharmacokinetic and pharmacodynamic properties. In silico studies, specifically those concerning Absorption, Distribution, Metabolism, and Excretion (ADME), are crucial for evaluating the drug-likeness of a compound. For this compound and its derivatives, these computational models provide vital insights into their potential as therapeutic agents by assessing their compliance with established criteria for oral bioavailability and their interactions with biological targets.

Drug-Likeness and Physicochemical Properties

A molecule's potential to be an orally active drug is often initially assessed using Lipinski's rule of five. drugbank.com This rule establishes four key physicochemical parameters: molecular mass less than 500 Daltons, a partition coefficient (LogP) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com Compounds that adhere to these guidelines are more likely to exhibit good absorption and permeation.

Computational analyses of this compound and its various synthesized derivatives consistently show favorable drug-like characteristics. Studies utilizing platforms like SwissADME predict the physicochemical and pharmacokinetic properties, revealing that these compounds generally satisfy Lipinski's criteria. bohrium.comnih.gov

For the parent compound, this compound, the computed properties indicate a strong potential for good oral bioavailability.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6N2OS | nih.gov |

| Molecular Weight | 142.18 g/mol | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| XLogP3 (LogP) | 0.6 | nih.gov |

| Topological Polar Surface Area | 83.4 Ų | nih.gov |

ADME Profile of this compound Derivatives

Research has extended to numerous derivatives of this compound to explore how structural modifications impact their ADME profiles. These in silico studies are critical for optimizing lead compounds. For instance, a series of thiophene-based oxadiazole, triazole, and thiazolidinone derivatives synthesized from this compound were evaluated for their ADME properties. nih.govrsc.org The results indicated that the most potent compounds in antiproliferative assays also possessed favorable pharmacokinetic profiles. nih.govrsc.org

Similarly, studies on hydrazone derivatives of this compound confirmed their potential as drug candidates through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. bohrium.comd-nb.info These analyses often include parameters beyond Lipinski's rule, such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes.

Table 2: Predicted ADME Properties for Selected this compound Derivatives

| Derivative Type | Predicted Property | Finding | Source |

|---|---|---|---|

| Hydrazones and Spiro-indolin-oxadiazoles | Gastrointestinal (GI) Absorption | High | nih.govresearchgate.net |

| Hydrazones and Spiro-indolin-oxadiazoles | Bioavailability Score | Excellent (0.55 to 0.85) | nih.govresearchgate.net |

| 3-Amino-thiophene-2-carbohydrazide Derivatives | Human Oral Absorption | Predicted to be high ( >80%) for active compounds | bezmialem.edu.tr |

| Thiazolopyrimidine Derivatives | Drug-Likeness | Desirable drug-likeness and oral bioavailability characteristics predicted | researchgate.net |

| Furanyl- and Thiophenyl-indole-carbohydrazide Derivatives | Pharmacokinetic Profile | Most active derivatives showed favorable profiles for oral drug administration | nih.gov |

These in silico results collectively suggest that the this compound scaffold is a promising backbone for the development of orally bioavailable drugs. The derivatives generally exhibit high GI absorption and good bioavailability scores. nih.govresearchgate.net

Pharmacodynamic Modeling: Molecular Docking

Beyond pharmacokinetics, computational studies also predict the pharmacodynamic behavior of this compound derivatives through molecular docking simulations. This technique models the interaction between a ligand (the compound) and the binding site of a target protein, predicting the binding affinity and mode. A stronger binding affinity, often represented by a more negative binding energy score, suggests a more potent inhibitory effect.

Derivatives of this compound have been docked against various protein targets implicated in cancer and other diseases.

Carbonic Anhydrase IX (CA IX): In a study of thiophene-based heterocycles, molecular docking was used to evaluate their binding to human carbonic anhydrase IX, a protein associated with cancer. The results showed that the synthesized compounds displayed a strong binding affinity, with binding energies comparable to or even better than the co-crystallized ligand, indicating their potential as CA IX inhibitors. nih.govrsc.org

Tubulin: Novel indole (B1671886) derivatives of carbohydrazide were evaluated as tubulin inhibitors. Molecular docking simulations suggested that the most active compounds bind at the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics, a key mechanism for anticancer agents. nih.gov

TGFβ2 and VEGFR2: To understand the anticancer mechanism of 3-amino-thiophene-2-carbohydrazide derivatives, docking studies were performed on Transforming Growth Factor-beta 2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The results identified specific hydrogen bond and hydrophobic interactions responsible for the stable binding of the compounds to these cancer-related proteins. bezmialem.edu.tr

These docking studies provide a rational basis for the observed biological activities and guide the design of new derivatives with enhanced potency and selectivity for their respective biological targets. bezmialem.edu.trrsc.org

Coordination Chemistry of Thiophene 2 Carbohydrazide As a Ligand

Ligand Design and Chelating Properties

The efficacy of thiophene-2-carbohydrazide as a ligand stems from its specific molecular architecture, which facilitates the formation of stable metal complexes through chelation.

This compound possesses three types of potential electron-donor atoms: the sulfur atom within the thiophene (B33073) ring, the nitrogen atoms of the hydrazide moiety, and the carbonyl oxygen atom. rsc.org This combination of N, S, and O atoms allows it to act as a multidentate ligand. rsc.org However, the coordination behavior can vary depending on the reaction conditions and the metal ion involved. In many instances, the molecule functions as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amine nitrogen (-NH2) of the hydrazide group. hhu.deresearchgate.net In Schiff base derivatives of this compound, coordination typically involves the azomethine nitrogen and the carbonyl oxygen. researchgate.net Some studies on related hydrazone complexes have shown coordination through the azomethine nitrogen and the thiophene sulfur. derpharmachemica.com Conversely, other research on Schiff base complexes indicates that the thiophene ring sulfur atom does not participate in coordination. nih.gov In its neutral form or upon deprotonation, the ligand can adapt its coordination mode, making it a flexible building block in the design of metal complexes.

A key feature of this compound's interaction with metal ions is its ability to form stable chelate rings. When it coordinates as a bidentate ligand through the carbonyl oxygen and the amine nitrogen atom, it forms a five-membered metal-chelate ring. hhu.de This chelate effect, where a multidentate ligand binds to a central metal ion at two or more points to form a ring structure, significantly enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands. The planarity and polarity of the this compound molecule further enhance its metal chelation capacity. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with refluxing. derpharmachemica.comtubitak.gov.tr

This compound and its derivatives form stable complexes with a wide range of transition metals. Complexes have been successfully synthesized and characterized with divalent metal ions such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Mercury(II). hhu.denih.govresearchgate.net Additionally, complexes with trivalent ions like Iron(III) and Ruthenium(III), as well as with Palladium(II) and Ruthenium(II), have been reported. hhu.dederpharmachemica.combohrium.com The characterization of these complexes is typically performed using a combination of elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), magnetic susceptibility measurements, and X-ray diffraction. nih.govresearchgate.net

This compound is a common precursor for the synthesis of Schiff base ligands, which are formed by its condensation reaction with various aldehydes or ketones. nih.govdoi.org These Schiff bases are highly effective chelating agents, and their metal complexes have been extensively studied. For example, Schiff bases derived from this compound and aldehydes like 3-hydroxy-4-methoxybenzaldehyde or thiophene-2-aldehyde have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). tubitak.gov.trnih.govtubitak.gov.tr The resulting Schiff base ligands can be bidentate or tridentate, depending on the structure of the aldehyde or ketone used. researchgate.netnih.govbohrium.com For instance, a Schiff base formed with a salicylaldehyde (B1680747) derivative can act as a tridentate ONO donor ligand. nih.govresearchgate.net

Elucidation of Coordination Geometry and Stoichiometry (e.g., Octahedral, Tetrahedral)

The coordination geometry and stoichiometry of the metal complexes of this compound and its Schiff bases are influenced by the nature of the metal ion, the ligand-to-metal ratio, and the coordination mode of the ligand.

Commonly observed geometries include octahedral and tetrahedral. For example, studies on Schiff base complexes have proposed six-coordinate octahedral structures for Co(II), Ni(II), and Cu(II) complexes, while four-coordinate tetrahedral geometries are suggested for Zn(II), Cd(II), and Hg(II) complexes. tubitak.gov.trtubitak.gov.tr In other systems involving a tridentate Schiff base ligand, Cu(II), Co(II), Ni(II), Mn(II), and Fe(III) complexes were found to have octahedral geometry, whereas Zn(II) and Hg(II) complexes exhibited tetrahedral geometry. nih.govresearchgate.net Tetrahedral geometry has also been reported for Co(II) and Cd(II) Schiff base complexes. nih.gov

The stoichiometry of these complexes also varies. Metal-to-ligand ratios of 1:1 and 1:2 are frequently observed. nih.govresearchgate.net For instance, complexes with the general formula MLCl2 and M(L)₂Cl₂ have been reported, where L represents the Schiff base ligand. nih.govtubitak.gov.trresearchgate.net

The table below summarizes the coordination geometries and stoichiometries for various metal complexes derived from this compound and its Schiff bases, as reported in the literature.

Table 1: Coordination Properties of Metal Complexes with this compound Derivatives

| Metal Ion(s) | Ligand Type | Proposed Geometry | Stoichiometry | Reference(s) |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Schiff Base | Octahedral (Polymeric) | MLX₂ | tubitak.gov.tr, tubitak.gov.tr |

| Zn(II), Cd(II), Hg(II) | Schiff Base | Tetrahedral | MLX₂ | tubitak.gov.tr, tubitak.gov.tr |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III) | Schiff Base (Tridentate) | Octahedral | ML₂ | nih.gov, researchgate.net |

| Zn(II), Hg(II) | Schiff Base (Tridentate) | Tetrahedral | ML | nih.gov, researchgate.net |

| Co(II), Cd(II) | Schiff Base | Tetrahedral | [M(L)₂]Cl₂ | nih.gov |

| Fe(III), Ru(III), Co(II), Ni(II), Cu(II) | Hydrazone | Octahedral | - | derpharmachemica.com |

| Pd(II) | Hydrazone | Square Planar | - | derpharmachemica.com |

| Zn(II), Cd(II), Hg(II) | Hydrazone | Tetrahedral | - | derpharmachemica.com |

| Co(II), Ni(II), Cu(II), Zn(II) | Hydrazide | Octahedral | - | researchgate.net |

| Cu(II) | Schiff Base | Square Planar | [Cu(L)₂] | doi.org |

Spectroscopic and Magnetic Characterization of Metal Complexes

The elucidation of the coordination behavior of this compound and its derivatives with metal ions relies heavily on spectroscopic and magnetic studies. Techniques such as infrared (IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, alongside magnetic susceptibility measurements, provide critical insights into the ligand's binding modes, the geometry of the resulting complexes, and the electronic properties of the central metal ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for determining the donor atoms of a ligand involved in coordination to a metal ion. The IR spectra of this compound-based ligands exhibit characteristic bands for the amide C=O, N-H, and azomethine C=N groups (in the case of Schiff base derivatives). Upon complexation, significant shifts in these vibrational frequencies are observed, indicating the participation of these functional groups in bonding with the metal ion.

Typically, the IR spectrum of the free ligand shows a strong absorption band corresponding to the ν(C=O) stretching vibration. A shift of this band to a lower frequency in the metal complex suggests the coordination of the carbonyl oxygen to the metal center. This is attributed to the delocalization of electron density from the metal to the ligand's π-system, which weakens the C=O bond. nih.gov Similarly, the ν(C=N) band of Schiff base ligands shifts, usually to a lower wavenumber, upon coordination of the azomethine nitrogen. nih.govijacskros.com

The involvement of the nitrogen and oxygen atoms in coordination is further supported by the appearance of new, non-ligand bands in the far-IR region of the spectra of the complexes. These bands are assigned to the ν(M-O) and ν(M-N) stretching vibrations. nih.gov For instance, in some complexes, these bands have been observed around 540–549 cm⁻¹ for ν(M-O) and 404–416 cm⁻¹ for ν(M-N). nih.gov

The following table summarizes typical IR spectral data for metal complexes of this compound derivatives.

| Complex Type | Ligand | ν(C=O) cm⁻¹ (Free Ligand) | ν(C=O) cm⁻¹ (Complex) | ν(C=N) cm⁻¹ (Free Ligand) | ν(C=N) cm⁻¹ (Complex) | ν(M-O) cm⁻¹ | ν(M-N) cm⁻¹ | Reference |

| Co(II)/Cd(II) | Schiff Base | ~1660 | 1641-1649 | ~1620 | 1600-1613 | 540-549 | 404-416 | nih.gov |

| Cu(II)/Ni(II)/Co(II)/Zn(II) | Schiff Base | - | - | - | - | - | - | bohrium.com |

Electronic Spectroscopy

Electronic (UV-Visible) spectroscopy provides valuable information about the electronic transitions within the ligand and the d-d transitions of the metal ion, which helps in determining the geometry of the complexes.

The electronic spectra of the free ligands typically display high-intensity bands in the ultraviolet region, which are attributed to π → π* and n → π* transitions within the aromatic rings and the C=N or C=O chromophores. ijacskros.comacs.org For example, absorption bands around 264–268 nm are often assigned to π → π* transitions, while those around 280 nm can be attributed to n → π* transitions of the azomethine group. acs.org

Upon complexation, these intra-ligand transition bands may shift, and new bands often appear in the visible region. These new bands are characteristic of d-d electronic transitions of the central metal ion. The position and intensity of these d-d bands are indicative of the coordination geometry around the metal ion. For instance, Co(II) complexes with tetrahedral geometry may exhibit absorption bands around 390-414 nm, which can be attributed to the ⁴T₁g(F) → ⁴T₁g(P) transition. nih.gov Octahedral geometries for Co(II), Ni(II), and Cu(II) complexes are often suggested by their electronic spectra and magnetic measurements. bohrium.comresearchgate.net

The table below presents representative electronic spectral data for metal complexes derived from this compound.

| Metal Ion | Proposed Geometry | λ_max (nm) (d-d transitions) | Assignment | Reference |

| Co(II) | Tetrahedral | 390-414 | ⁴T₁g(F) → ⁴T₁g(P) | nih.gov |

| Co(II) | Octahedral | - | - | researchgate.net |

| Ni(II) | Octahedral | - | - | researchgate.net |

| Cu(II) | Octahedral | - | - | researchgate.net |

| Zn(II) | Octahedral | - | - | researchgate.net |

| Cu(II) | Distorted Square Pyramidal | - | - | tandfonline.com |

¹H NMR Spectroscopy

¹H NMR spectroscopy is primarily used for characterizing diamagnetic complexes, such as those of Zn(II) and Cd(II). The comparison of the ¹H NMR spectrum of the free ligand with that of its diamagnetic metal complex can confirm the coordination of the ligand.

In the ¹H NMR spectrum of the free this compound or its Schiff base derivatives, characteristic signals for the N-H proton, aromatic protons of the thiophene ring, and any protons of the aldehyde or ketone moiety (in Schiff bases) are observed. nih.govijacskros.com Upon complexation, the chemical shift of the protons adjacent to the coordinating atoms will be altered. For example, the downfield shift or disappearance of the N-H proton signal can be indicative of its involvement in coordination, either through deprotonation or direct bonding. nih.gov Changes in the chemical shifts of the thiophene ring protons also provide evidence of complex formation. ijacskros.com

The following table shows typical ¹H NMR chemical shifts for a this compound Schiff base ligand and its complex.

| Compound | δ (ppm) N-H | δ (ppm) Ar-H (Thiophene) | δ (ppm) H-C=N | Reference |

| Free Ligand (L²) | 6.69 | 7.06-7.40 | 8.34 | nih.gov |

| [Cd(L²)₂]Cl₂ | 6.92 | 7.21-7.91 | 8.74 | nih.gov |

Magnetic Susceptibility

Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic complexes, which in turn helps in understanding the geometry and the nature of bonding in these compounds. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility.

For mononuclear high-spin d-metal complexes, the measured magnetic moment can distinguish between different possible geometries. For instance, octahedral Ni(II) (d⁸) complexes are expected to have magnetic moments in the range of 2.9–3.4 B.M., while square planar complexes are diamagnetic (μ_eff = 0 B.M.).

In the case of polynuclear complexes, magnetic susceptibility measurements as a function of temperature can reveal the nature and strength of the magnetic exchange interactions between the metal centers. For example, a dinuclear copper(II) complex bridged by chloro ligands, [Cu₂(μ-Cl)₂(HL)₂Cl₂], was found to exhibit weak antiferromagnetic interactions between the two Cu(II) ions. doi.org Similarly, binuclear copper(II) complexes with pseudohalide bridges have shown room temperature magnetic moments in the range of 1.47–1.63 B.M., which is also indicative of weak antiferromagnetic coupling between the copper(II) centers. tandfonline.com

The table below lists the magnetic moments for some metal complexes of this compound derivatives.

| Complex | Metal Ion | Magnetic Moment (μ_eff) [B.M.] | Magnetic Interaction | Reference |

| [Cu₂(μ-Cl)₂(HL)₂Cl₂] | Cu(II) | - | Weak Antiferromagnetic | doi.org |

| [(Cu)(L)(N₃)]₂ | Cu(II) | 1.47-1.63 | Weak Antiferromagnetic | tandfonline.com |

| [(Cu)(L)(OCN)]₂ | Cu(II) | 1.47-1.63 | Weak Antiferromagnetic | tandfonline.com |

| [(Cu)(L)(CNS)]₂ | Cu(II) | 1.47-1.63 | Weak Antiferromagnetic | tandfonline.com |

Biological Activities and Mechanistic Insights of Thiophene 2 Carbohydrazide and Its Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous thiophene-2-carbohydrazide derivatives. These compounds have shown promising results against various cancer cell lines, attributable to their diverse mechanisms of action, including antiproliferative effects, enzyme inhibition, DNA interaction, and induction of programmed cell death.